Tropesin
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Overview
Description
Tropesin is a non-steroidal anti-inflammatory agent (NSAIA) that has shown potential as an anti-rheumatic ester of indometacin . It is known for its inhibitory effects on the growth of Xylaria green . This compound is chemically identified as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid 2-carboxy-2-phenylethyl ester .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Tropesin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying ester cleavage and synthesis reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Mechanism of Action
Tropesin exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The compound is metabolized to release indometacin, which further contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Indometacin: The parent compound of Tropesin, known for its potent anti-inflammatory effects but higher toxicity.
Glycollic Acid Ester of Indometacin: Another derivative with similar therapeutic properties but different pharmacokinetics.
Trichloro-ethyl Ester of Indometacin: A derivative with distinct metabolic pathways and efficacy.
Uniqueness of this compound: this compound stands out due to its lower toxicity compared to indometacin while retaining similar anti-inflammatory efficacy. Its unique ester linkage allows for a controlled release of the active drug, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
65828-79-7 |
---|---|
Molecular Formula |
C28H24ClNO6 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34) |
InChI Key |
UCCJWNPWWPJKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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